Home > Products > Screening Compounds P72881 > Beta-amyloid peptide(1-42)
Beta-amyloid peptide(1-42) -

Beta-amyloid peptide(1-42)

Catalog Number: EVT-246955
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-amyloid peptide (1-42) originates from the proteolytic processing of the amyloid precursor protein. The cleavage involves two key enzymes: beta-secretase, which initiates the process, and gamma-secretase, which completes it by cleaving the C-terminal end of the amyloid precursor protein fragment C99. This pathway is often dysregulated in Alzheimer's disease, leading to excessive production and aggregation of beta-amyloid peptides .

Classification

Beta-amyloid peptide (1-42) is classified as a polypeptide and is part of a larger family of amyloid peptides that includes beta-amyloid peptide (1-40). Its classification is significant due to its distinct structural properties and aggregation behavior compared to its shorter counterpart, which influences its biological activity and role in neurodegeneration.

Synthesis Analysis

Methods

The synthesis of beta-amyloid peptide (1-42) has evolved significantly over the past three decades due to its complex structure and tendency to aggregate. Traditional methods include solid-phase peptide synthesis, which has been improved through various strategies to enhance yield and purity.

Technical Details

The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection. The final product is purified using reverse-phase high-performance liquid chromatography under controlled conditions to minimize aggregation. The yield and purity of synthesized peptides are critical metrics, with recent methods achieving purities exceeding 90% .

Molecular Structure Analysis

Structure

Beta-amyloid peptide (1-42) consists of 42 amino acids with a molecular weight of approximately 4,514 Da. Its structure is characterized by hydrophobic regions that facilitate aggregation into fibrils, a key feature in Alzheimer's pathology.

  1. Conformational States: The peptide can adopt various conformations, including alpha-helical and beta-sheet structures, depending on environmental conditions such as pH and ionic strength. Studies indicate that the C-terminal region exhibits a greater tendency to form structured aggregates compared to other segments .
  2. Aggregation Propensity: The structural transitions from soluble monomers to insoluble fibrils are influenced by specific amino acid interactions within the peptide sequence. The presence of hydrophobic residues at the C-terminal enhances its amyloidogenic properties .

Data

Recent studies utilizing nuclear magnetic resonance spectroscopy have revealed insights into the conformational dynamics of beta-amyloid peptide (1-42), highlighting its ability to populate multiple discrete conformational states that contribute to its aggregation behavior .

Chemical Reactions Analysis

Reactions

Beta-amyloid peptide (1-42) undergoes various chemical reactions that influence its aggregation:

  1. Aggregation Reactions: The primary reaction involves self-association into oligomers and fibrils, driven by hydrophobic interactions among side chains.
  2. Interactions with Other Molecules: Beta-amyloid peptide can form stable adducts with carbon monoxide-releasing molecules, which may stabilize its non-aggregated form and prevent toxic assembly formation .

Technical Details

Mass spectrometry has been employed to analyze the interactions between beta-amyloid peptide (1-42) and other compounds, revealing distinct charge states that correlate with aggregation levels and providing insights into potential therapeutic interventions .

Mechanism of Action

Process

The mechanism by which beta-amyloid peptide (1-42) contributes to neurotoxicity involves several steps:

  1. Aggregation: The peptide aggregates into oligomers and fibrils that disrupt neuronal function.
  2. Neuroinflammation: Aggregated forms activate microglia, leading to inflammatory responses that exacerbate neuronal damage.
  3. Synaptic Dysfunction: Accumulation of beta-amyloid disrupts synaptic integrity, impairing communication between neurons .

Data

Research indicates that interventions aimed at stabilizing monomeric forms or preventing aggregation may offer neuroprotective effects, highlighting potential therapeutic avenues targeting beta-amyloid dynamics .

Physical and Chemical Properties Analysis

Physical Properties

Beta-amyloid peptide (1-42) exhibits several notable physical properties:

  1. Solubility: It shows low solubility in aqueous solutions due to hydrophobic interactions among amino acids.
  2. Aggregation Behavior: Under physiological conditions, it tends to aggregate rapidly into insoluble fibrils.

Chemical Properties

Key chemical properties include:

  1. pH Sensitivity: The aggregation propensity varies with pH; acidic conditions can promote solubility while basic conditions enhance aggregation.
  2. Reactivity: The presence of reactive amino acids allows for interactions with various chemical entities, influencing both stability and toxicity profiles .
Applications

Scientific Uses

Beta-amyloid peptide (1-42) serves several critical roles in scientific research:

  1. Alzheimer's Disease Research: It is extensively studied as a biomarker for Alzheimer's disease progression and pathology.
  2. Therapeutic Development: Understanding its aggregation mechanisms aids in developing drugs aimed at preventing or reversing amyloid formation.
  3. Biophysical Studies: It provides insights into protein folding and misfolding phenomena relevant across various fields beyond neurology .
Molecular Pathogenesis of β-Amyloid(1-42) in Alzheimer’s Disease

Amyloid Cascade Hypothesis: Core Tenets and Modern Revisions

The amyloid cascade hypothesis posits that β-amyloid (Aβ) accumulation is the primary driver of Alzheimer’s disease (AD) pathogenesis. Core tenets assert that imbalanced production and clearance of Aβ peptides—particularly the 42-amino-acid isoform (Aβ(1-42))—initiate a pathological cascade leading to synaptic dysfunction, tau hyperphosphorylation, neuroinflammation, and neuronal death [1] [7]. Genetic evidence solidifies this framework: Autosomal Dominant Alzheimer’s Disease (ADAD) mutations in APP (e.g., Swedish, Arctic), PSEN1, or PSEN2 genes invariably increase Aβ(1-42) production or its aggregation propensity. For example, the Arctic mutation (E693G) enhances Aβ protofibril formation, while PSEN mutations shift γ-secretase cleavage to favor Aβ(1-42) over shorter isoforms [1] [7].

Modern revisions emphasize:

  • Soluble oligomers over plaques: Neurotoxicity correlates more strongly with soluble Aβ oligomers than insoluble plaques [2] [6].
  • Upstream triggers: Vascular insults, infections, or metabolic disorders may initiate Aβ dyshomeostasis in sporadic AD [6].
  • Physiological roles: Aβ(1-42) exhibits antimicrobial and vascular sealing functions, suggesting aggregation represents a pathophysiological shift from its native state [6].

Table 1: Genetic Evidence Supporting the Amyloid Cascade Hypothesis

GeneMutation ExampleEffect on Aβ(1-42)Pathogenic Consequence
APPSwedish (K670N/M671L)Increased total Aβ productionEarly-onset plaque deposition
APPArctic (E693G)Enhanced protofibril formationOligomer-induced toxicity
PSEN1L286VAltered γ-secretase cleavage (↑Aβ42/Aβ40 ratio)Accelerated amyloidosis
PSEN2N141IImpaired γ-secretase processivity (↑Aβ42)Familial AD with variable penetrance

Oligomerization Dynamics: Neurotoxic Oligomers vs. Plaque Formation

Aβ(1-42) undergoes a multi-step aggregation pathway: monomers → oligomers → protofibrils → fibrils → plaques. Crucially, soluble oligomers (e.g., dimers, trimers, 12-mers) are now recognized as the most neurotoxic species, disrupting synaptic function even before plaque deposition [2] [10]. Key distinctions include:

  • Structural properties: Oligomers adopt β-sheet-rich, pore-like structures that facilitate membrane penetration. Methionine-35 in Aβ(1-42) is critical for redox-mediated oligomer toxicity [1] [10].
  • Toxicity mechanisms: Oligomers bind neuronal membranes, forming Ca²⁺-permeable pores and inducing oxidative stress. They also inhibit long-term potentiation (LTP) at sub-nanomolar concentrations [2] [10].
  • Plaque paradox: Insoluble plaques may act as reservoirs that sequester toxic oligomers. The Osaka mutation (APP E693Δ) causes minimal plaque formation but severe cognitive deficits due to elevated oligomer levels in cerebrospinal fluid [2].

Table 2: Characteristics of Key Aβ(1-42) Aggregates

Aggregate TypeSize/StructureToxicity MechanismDetection Method
Soluble Oligomers2–24 mers; annular poresMembrane disruption, Ca²⁺ influx, LTP inhibitionA11 antibody, SDS-PAGE
Protofibrils25–100 mers; curvilinearPore formation in lipid bilayersAtomic force microscopy
Fibrilsβ-sheet filaments; >1,000 kDaSecondary nucleation of oligomersThioflavin-S staining
PlaquesInsoluble aggregatesServe as oligomer reservoirs; induce local inflammationAmyloid PET imaging

Synaptic Dysfunction Mechanisms: Glutamatergic Signaling and Calcium Homeostasis

Aβ(1-42) oligomers trigger synaptic failure through dual pathways: glutamatergic excitotoxicity and calcium dysregulation.

Glutamatergic Signaling

  • Oligomers bind NMDA receptors (NMDARs) and metabotropic glutamate receptors (mGluR5), causing excessive Ca²⁺ influx.
  • Chronic NMDAR activation promotes long-term depression (LTD) and dendritic spine loss [8] [9].
  • Aβ-induced suppression of glutamate reuptake by astrocytes exacerbates excitotoxicity [8].

Calcium Homeostasis

  • Aβ(1-42) oligomers form Ca²⁺-permeable pores in neuronal membranes [3].
  • They dysregulate intracellular Ca²⁺ stores:
  • Ryanodine receptors (RyR) and IP₃ receptors (IP₃R): Enhanced Ca²⁺ release from the endoplasmic reticulum (ER).
  • Mitochondrial permeability transition pore (mPTP): Opens due to Ca²⁺ overload, causing cytochrome c release and apoptosis [3] [5].
  • Presenilin mutations in FAD amplify ER Ca²⁺ release via RyR/IP₃R sensitization [5].

Table 3: Calcium Transporters Dysregulated by Aβ(1-42) Oligomers

Calcium TransporterLocalizationEffect of Aβ(1-42)Pathogenic Outcome
NMDARPostsynaptic membraneOveractivationExcitotoxicity, tau phosphorylation
RyRER membraneSensitized → ↑Ca²⁺ leakER stress, mitochondrial dysfunction
IP₃RER membraneHyperactivation → ↑Ca²⁺ releaseAltered synaptic plasticity
mPTPInner mitochondrial membranePremature openingROS production, apoptosis
PMCAPlasma membraneImpaired activitySustained high [Ca²⁺]i

Inflammatory Cascades: Microglial Activation and Cytokine Release

Aβ(1-42) deposition activates neuroimmune responses that transition from protective to deleterious. Key phases include:

  • Acute Phase (Hours–Days):
  • Fibrillar Aβ binds microglial Toll-like receptors (TLRs) and TREM2, triggering phagocytosis.
  • Soluble oligomers upregulate astrocytic GFAP and induce PECAM-1/CD31 expression in endothelial cells, disrupting the blood-brain barrier (BBB) [9].
  • Chronic Phase (Weeks–Months):
  • Persistent Aβ exposure shifts microglia to a pro-inflammatory phenotype (M1), releasing IL-1β, TNF-α, and MCP-1 [5] [9].
  • Astrocytes become reactive, secreting S100β and IP-10/CXCL10, which promote tau hyperphosphorylation and neuronal death [9].
  • Fibrinogen leakage through a compromised BBB forms complexes with Aβ, amplifying vascular inflammation [9].

In intrahippocampal Aβ(1-42)-injected mice, microgliosis and astrocytosis precede neuronal loss, with cognitive deficits emerging within 30 days [9].

Table 4: Inflammatory Mediators in Aβ(1-42)-Induced Pathology

Properties

Product Name

Beta-amyloid peptide(1-42)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.